

physical and chemical properties of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Pyridin-3-yl)prop-2-enamide

Cat. No.: B074821

[Get Quote](#)

An In-depth Technical Guide to 3-(pyridin-3-yl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **3-(pyridin-3-yl)prop-2-enamide**. The information is curated for researchers in chemistry and drug development, with a focus on experimental data and methodologies.

Chemical Identity and Physical Properties

3-(pyridin-3-yl)prop-2-enamide, also known as 3-(3-pyridyl)acrylamide, is a heterocyclic compound with the molecular formula $C_8H_8N_2O$. Its structure consists of a pyridine ring linked through a prop-2-enamide group.

Table 1: Physical and Chemical Properties of **3-(pyridin-3-yl)prop-2-enamide**

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	PubChem CID 5916876[1]
Molecular Weight	148.16 g/mol	PubChem CID 5916876[1]
IUPAC Name	3-(pyridin-3-yl)prop-2-enamide	PubChem CID 5916876[1]
CAS Number	55314-16-4	PubChem CID 5916876[1]
Physical Form	Expected to be a solid at room temperature.	Inferred from related compounds
Melting Point	Not experimentally determined. The related isomer, N-(pyridin-3-yl)prop-2-enamide, has a melting point of 119-122 °C.[2]	Inferred
Solubility	Expected to be soluble in water and polar organic solvents like ethanol and methanol.[3][4][5]	Inferred from acrylamide properties
Predicted XLogP3	0.4	PubChem CID 5916876[1]

Spectroscopic Data (Predicted)

While experimental spectra for **3-(pyridin-3-yl)prop-2-enamide** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **3-(pyridin-3-yl)prop-2-enamide**

Technique	Expected Peaks and Features
^1H NMR	Signals corresponding to the vinyl protons (doublets, in the range of 6.0-8.0 ppm), protons on the pyridine ring (in the aromatic region, 7.0-9.0 ppm), and the amide protons (a broad singlet). [6] [7]
^{13}C NMR	Resonances for the carbonyl carbon (around 165-170 ppm), vinyl carbons, and carbons of the pyridine ring. [7] [8]
FT-IR (KBr)	Characteristic absorption bands for N-H stretching of the amide (around 3100-3400 cm^{-1}), C=O stretching of the amide I band (around 1650-1680 cm^{-1}), N-H bending of the amide II band (around 1550-1640 cm^{-1}), and C=C stretching of the vinyl group and pyridine ring. [9] [10] [11] [12] [13]
Mass Spectrometry	A molecular ion peak (M^+) at $m/z = 148.16$, with fragmentation patterns corresponding to the loss of the amide group and cleavage of the vinyl linker. [6] [14]

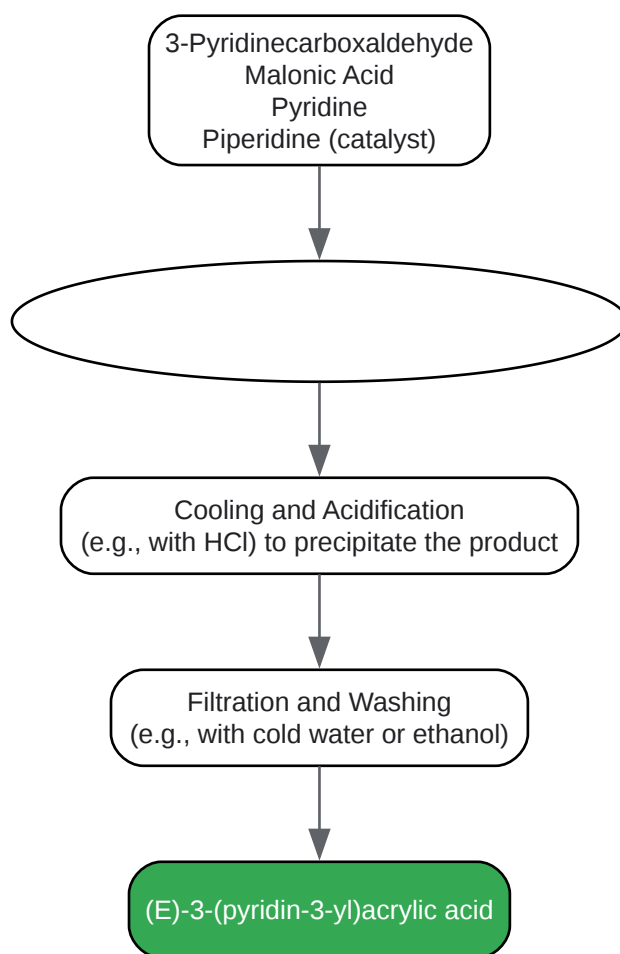
Experimental Protocols

A plausible synthetic route for **3-(pyridin-3-yl)prop-2-enamide** involves a two-step process: the Knoevenagel condensation to form the acrylic acid precursor, followed by amidation.

Synthesis of (E)-3-(pyridin-3-yl)acrylic acid

This procedure is adapted from established methods for similar compounds.

Workflow for the Synthesis of (E)-3-(pyridin-3-yl)acrylic acid



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of the acrylic acid intermediate.

Detailed Protocol:

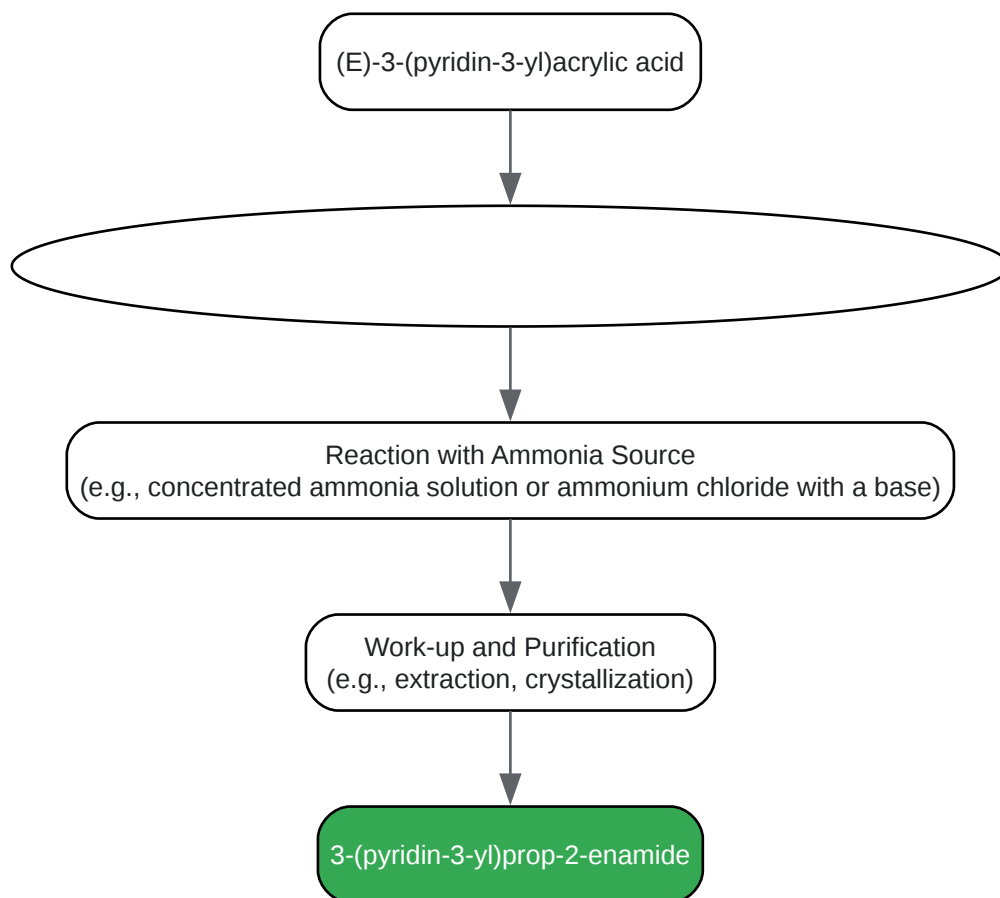
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine as the solvent.
- **Catalysis:** Add a catalytic amount of piperidine to the mixture.
- **Reaction:** Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** After completion, cool the reaction mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid (HCl) with stirring until the product precipitates.
- **Purification:** Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The expected melting point of the product is approximately 232-235 °C (with decomposition).

Amidation of (E)-3-(pyridin-3-yl)acrylic acid

This protocol outlines a general method for converting the carboxylic acid to the primary amide.

Workflow for the Amidation of (E)-3-(pyridin-3-yl)acrylic acid



[Click to download full resolution via product page](#)

Caption: General workflow for the conversion of the acrylic acid to the final amide product.

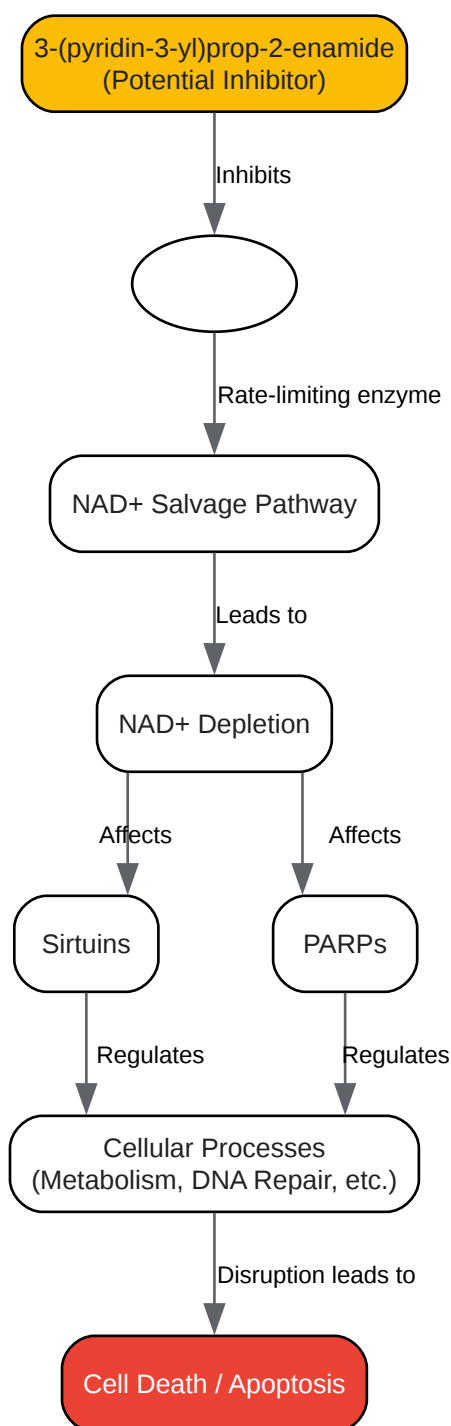
Detailed Protocol (using Thionyl Chloride):

- Activation: Suspend (E)-3-(pyridin-3-yl)acrylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
- Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
- Amination: Dissolve the resulting acyl chloride in an anhydrous aprotic solvent (e.g., DCM) and add it dropwise to a cooled (0 °C), stirred, concentrated aqueous solution of ammonia.
- Work-up: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of **3-(pyridin-3-yl)prop-2-enamide** have not been extensively studied, derivatives with a similar chemical scaffold have shown potent inhibitory activity against Nicotinamide phosphoribosyltransferase (NAMPT).^{[15][16]} NAMPT is a key enzyme in the NAD⁺ salvage pathway, which is crucial for cellular metabolism and energy homeostasis.^{[17][18][19][20][21]} Inhibition of NAMPT can lead to NAD⁺ depletion, affecting various cellular processes and making it a target for cancer therapy.^{[15][16][22][23][24][25]}

Logical Relationship of NAMPT Inhibition



[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via NAMPT inhibition.

The inhibition of NAMPT by compounds structurally related to **3-(pyridin-3-yl)prop-2-enamide** suggests that this molecule could be a valuable starting point for the development of novel

therapeutics targeting cellular metabolism. Further research is warranted to experimentally validate its biological activity and elucidate its precise mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-(Pyridin-3-yl)prop-2-enamide | C₈H₈N₂O | CID 5916876 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. N-(pyridin-3-yl)prop-2-enamide | 143685-68-1 [sigmaaldrich.com]
3. sigmaaldrich.com [sigmaaldrich.com]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. mdpi.com [mdpi.com]
7. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
8. NMR analyses of the cold cataract. III. ¹³C acrylamide studies - PubMed [pubmed.ncbi.nlm.nih.gov]
9. researchgate.net [researchgate.net]
10. researchgate.net [researchgate.net]
11. scielo.br [scielo.br]
12. Acrylamide(79-06-1) IR Spectrum [m.chemicalbook.com]
13. researchgate.net [researchgate.net]
14. besjournal.com [besjournal.com]
15. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
16. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiological and pathophysiological roles of NAMPT and NAD metabolism | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]
- 21. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 24. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD⁺ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3-(pyridin-3-yl)prop-2-enamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074821#physical-and-chemical-properties-of-3-pyridin-3-yl-prop-2-enamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com